molecular formula C6H17NOSi B2809651 Methyl({2-[(trimethylsilyl)oxy]ethyl})amine CAS No. 98156-23-1

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine

Cat. No. B2809651
CAS RN: 98156-23-1
M. Wt: 147.293
InChI Key: UKZHAVXRVJVLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl({2-[(trimethylsilyl)oxy]ethyl})amine” is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .


Synthesis Analysis

Trimethylsilyl groups are sometimes used to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule . A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .


Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

Scientific Research Applications

Catalytic Syntheses and Organic Transformations

  • Functionalized α-Keto Esters Production : Ethyl 2-(trimethylsilyloxy)acrylic ester reacts with thioacetals and N,O-acetals under mild conditions to produce α-keto-γ-thio esters and γ-amino-α-keto esters, respectively. These compounds have potential applications in pharmaceutical and agrochemical manufacturing due to their functional group versatility (Krebs & Bolm, 2011).

Biomolecular Applications

  • Enhanced siRNA Stability : The study on 2′-alkylselenouridine derivatives showcases the role of 2-(trimethylsilyl)ethylselenation in increasing siRNA stability against nuclease activities, highlighting its potential in therapeutic applications (Fukuno, Ninomiya, & Koketsu, 2017).

Material Science and Polymer Chemistry

  • Amino-Substituted Disilenes Formation : The reactions of disilyne with amines to produce amino-substituted disilenes demonstrate the potential of silicon-based compounds in developing materials with unique electronic properties (Takeuchi, Ikoshi, Ichinohe, & Sekiguchi, 2011).
  • Poly(oxazoline)s with Antimicrobial Functions : Telechelic poly(oxazoline)s with terminal quarternary ammonium groups exhibit significant antimicrobial activity against Staphylococcus aureus, suggesting their potential use in medical devices and antimicrobial coatings (Waschinski & Tiller, 2005).

Reactivity and Stability Studies

  • Nitrogen-Containing Organosilicon Compounds : Investigating the reactivity of nitrogen-containing organosilicon compounds in reactions with isocyanates reveals insights into the structure and hydrolytic stability of the products, which is crucial for developing new organosilicon materials with tailored properties (Belova, Golub, Storozhenko, & Kirilin, 2021).

Surface Modification and Material Interfaces

  • Epoxy-Silica Polymers for Stone Conservation : The synthesis and characterization of epoxy-silica polymers highlight their potential as conservation materials for stones, combining organic and inorganic components for enhanced durability and protection (Cardiano, Ponterio, Sergi, Schiavo, & Piraino, 2005).

properties

IUPAC Name

N-methyl-2-trimethylsilyloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi/c1-7-5-6-8-9(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZHAVXRVJVLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine

CAS RN

98156-23-1
Record name methyl({2-[(trimethylsilyl)oxy]ethyl})amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.